![molecular formula C26H23NO4 B6509666 3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-99-1](/img/structure/B6509666.png)

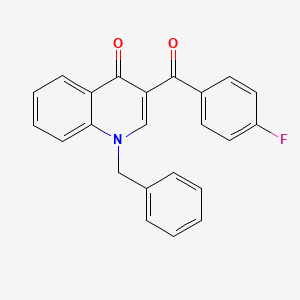

3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (EBQ-1) is a novel small molecule that has been developed for use as a research tool in the field of biochemistry and physiology. EBQ-1 has been shown to have a variety of applications in scientific research, including being used as a reagent for the synthesis of other compounds, as a fluorescent probe for imaging, and as a tool for the study of biochemical and physiological processes.

Scientific Research Applications

3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has been used for a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as the fluorescent dye 4-ethoxybenzoyl-3-methoxyphenylmethyl-1,4-dihydroquinolin-4-one (EBQ-2). This compound has also been used as a fluorescent probe for imaging, as it is highly fluorescent when excited by light of a certain wavelength. In addition, this compound has been used as a tool for the study of biochemical and physiological processes, such as the regulation of ion channels.

Mechanism of Action

Target of Action

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been found to interact with the gpr41 receptor . The GPR41 receptor plays a crucial role in lipid metabolism .

Mode of Action

The structurally similar compound hmpa has been shown to activate the gpr41 receptor . This activation stimulates lipid breakdown metabolic pathways .

Biochemical Pathways

The activation of the gpr41 receptor by hmpa leads to the stimulation of lipid breakdown metabolic pathways . This suggests that the compound may have a similar effect on these pathways.

Result of Action

The activation of the gpr41 receptor by hmpa has been shown to play a crucial role in anti-obesity effects and improving hepatic steatosis . This suggests that the compound may have similar effects.

Advantages and Limitations for Lab Experiments

3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to use and manipulate in the laboratory. It is also highly fluorescent when excited by light of a certain wavelength, which makes it useful for imaging studies. Furthermore, this compound has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the regulation of biochemical and physiological processes.

However, there are also some limitations to using this compound in laboratory experiments. For example, it is not always easy to control the concentration of this compound in the cell culture, as it can be difficult to accurately measure and control the amount of this compound used in the experiment. Furthermore, the exact mechanism of action of this compound is not fully understood, so it can be difficult to accurately predict the effects of this compound on the biochemical and physiological processes of the cell.

Future Directions

There are a variety of potential future directions for the use of 3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one in scientific research. One potential direction is to use this compound as a tool for studying the regulation of gene expression. This compound has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation, so it could be used to study the regulation of gene expression in a variety of cell types. Another potential direction is to use this compound as a tool for studying the regulation of protein-protein interactions. This compound has been shown to bind to specific proteins and receptors in the cell, so it could be used to study the regulation of protein-protein interactions in a variety of cell types. Finally, this compound could also be used to study the regulation of other biochemical and physiological processes, such as the regulation of metabolic pathways or the regulation of cell signaling pathways.

Synthesis Methods

3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is synthesized using a multi-step process. The first step involves the reaction of 4-ethoxybenzoyl chloride and 3-methoxyphenylmethyl amine in the presence of a base such as sodium hydroxide. This reaction produces the intermediate compound 4-ethoxybenzoyl-3-methoxyphenylmethyl amine. The second step involves the reaction of 4-ethoxybenzoyl-3-methoxyphenylmethyl amine with 1,4-dihydroquinolin-4-one in the presence of a base such as potassium carbonate. This reaction produces the final product, this compound.

properties

IUPAC Name |

3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-3-31-20-13-11-19(12-14-20)25(28)23-17-27(16-18-7-6-8-21(15-18)30-2)24-10-5-4-9-22(24)26(23)29/h4-15,17H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPNJSFRXYPGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509590.png)

![5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509594.png)

![5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509598.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509606.png)

![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509608.png)

![8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509620.png)

![7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509622.png)

![3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509628.png)

![8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509631.png)

![1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509647.png)

![3-(4-chlorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509675.png)

![5-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6509680.png)

![N-(2-methoxyethyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509684.png)